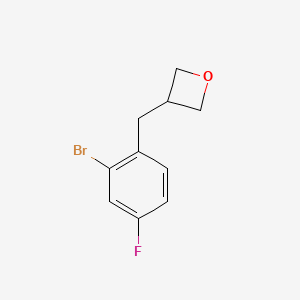

3-(2-Bromo-4-fluorobenzyl)oxetane

Description

Significance of Oxetane (B1205548) Motifs in Molecular Design and Development

The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in drug discovery. nih.govacs.orgacs.orgnih.gov Its appeal lies in a unique combination of properties that can favorably influence a drug candidate's profile. Oxetanes are small, polar, and possess a distinct three-dimensional structure. nih.govacs.org This three-dimensionality is a desirable trait in modern drug design, as it can lead to higher target selectivity and improved pharmacokinetic and toxicity profiles compared to flatter molecules. nih.gov

One of the key roles of the oxetane motif is as a bioisostere, a substituent that can replace another group while retaining or enhancing biological activity. Oxetanes are often employed as isosteres for carbonyl groups and gem-dimethyl groups. nih.govacs.orgresearchgate.net This substitution can lead to improved metabolic stability, as the oxetane ring is generally less susceptible to enzymatic degradation. nih.govresearchgate.net Furthermore, the introduction of an oxetane can enhance aqueous solubility, a critical factor for drug absorption and distribution, and can be used to block metabolically vulnerable sites on a molecule without significantly increasing its lipophilicity. nih.govacs.orgacs.org

The incorporation of oxetanes into molecular scaffolds is a strategy that has been successfully applied in various drug discovery campaigns, leading to compounds with improved potency and physicochemical properties. acs.orgnih.gov The well-known anti-cancer drug, paclitaxel (B517696) (Taxol), features an oxetane ring that is essential for its biological activity. nih.govmagtech.com.cn

Importance of Halogenated Benzyl (B1604629) Moieties in Synthetic Strategies and Bioactive Compounds

The benzyl group, a benzene (B151609) ring attached to a CH₂ group, is a common structural unit in organic chemistry. wikipedia.org When this group is halogenated, particularly with atoms like bromine and fluorine as in 3-(2-Bromo-4-fluorobenzyl)oxetane, it imparts specific properties that are highly valuable in medicinal chemistry. Halogen atoms can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets. nih.govacs.org

Fluorine, the most electronegative element, can alter the acidity or basicity of nearby functional groups and can form strong bonds with carbon, often leading to increased metabolic stability. nih.gov Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket. acs.orgacs.org This interaction can enhance binding affinity and selectivity for the target. acs.org The strategic placement of halogens on a benzyl ring can also be used to fill hydrophobic pockets within a protein's active site, further strengthening the drug-receptor interaction. nih.gov

Overview of the Research Landscape for this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its constituent parts are well-studied. The synthesis of various substituted oxetanes and their application in medicinal chemistry is an active area of research. magtech.com.cnbeilstein-journals.orgorganic-chemistry.orgnih.gov Numerous synthetic methods, including intramolecular cyclizations and [2+2] cycloadditions, have been developed to access these valuable building blocks. magtech.com.cnbeilstein-journals.orgorganic-chemistry.org

The rationale for synthesizing a molecule like this compound likely stems from a fragment-based drug design approach. This strategy involves combining well-characterized molecular fragments—in this case, the beneficial oxetane ring and the modulating halogenated benzyl group—to create a novel compound with potentially superior "drug-like" properties. The presence of both bromine and fluorine on the benzyl ring offers a dual approach to modulating the molecule's interactions and metabolic profile.

The table below summarizes the key properties of the constituent motifs of this compound.

| Structural Motif | Key Physicochemical Properties | Significance in Drug Design |

| Oxetane Ring | Polar, Three-dimensional, Low Molecular Weight | Improves solubility and metabolic stability; Acts as a bioisostere for carbonyl and gem-dimethyl groups. nih.govacs.orgresearchgate.net |

| 2-Bromo-4-fluorobenzyl Group | Lipophilic, Capable of Halogen Bonding | Enhances binding affinity and selectivity; Modulates electronic properties and metabolic stability. nih.govacs.orgacs.org |

The combination of these two powerful structural motifs in this compound makes it a compelling candidate for further investigation in the development of new therapeutic agents. Its unique architecture holds the promise of favorable pharmacokinetics and potent biological activity, marking it as a molecule of significant interest in the ongoing evolution of medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

3-[(2-bromo-4-fluorophenyl)methyl]oxetane |

InChI |

InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |

InChI Key |

UGYGUXVEOCRSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CC2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 2 Bromo 4 Fluorobenzyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring, estimated at approximately 106 kJ/mol, is a primary driver of its reactivity. researchgate.netnih.gov This strain facilitates ring-opening reactions that are generally less favorable in less-strained cyclic ethers like tetrahydrofuran (B95107). nih.gov These transformations can be initiated by nucleophiles, acids, or radical species, leading to the formation of highly functionalized acyclic compounds.

Nucleophilic Ring Opening Reactions

The reaction of oxetanes with nucleophiles is a well-established and extensively studied transformation pathway. researchgate.net The regioselectivity of the attack on the oxetane ring is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. magtech.com.cn For a 3-substituted oxetane like 3-(2-bromo-4-fluorobenzyl)oxetane, nucleophilic attack typically occurs at one of the two equivalent methylene (B1212753) carbons (C2 or C4) of the oxetane ring.

The formation of new carbon-carbon bonds via the ring-opening of oxetanes with carbon-based nucleophiles is a valuable synthetic strategy. Soft carbon nucleophiles, in particular, have been shown to react effectively, often requiring Lewis acid catalysis to activate the oxetane ring. researchgate.netnih.gov

Research by Sun and colleagues demonstrated the mild, Lewis acid-catalyzed ring-opening of 3-substituted oxetanes with silyl (B83357) enol ethers and other soft carbon nucleophiles. While the specific substrate this compound was not reported, the methodology is applicable to a range of 3-aryl- and 3-alkyl-substituted oxetanes. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered methylene carbon of the oxetane ring.

Table 1: Representative Ring-Opening Reactions with Carbon Nucleophiles on 3-Substituted Oxetanes

| Oxetane Substrate | Carbon Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Phenyloxetane | Silyl enol ether of acetophenone | Sc(OTf)₃, CH₂Cl₂ | 1-Phenyl-3-(3-oxo-3-phenylpropyl)propan-1-ol derivative | researchgate.net |

The most common class of ring-opening reactions for oxetanes involves heteroatom nucleophiles. researchgate.net Amines, alcohols, and thiols are all effective nucleophiles for this transformation, typically yielding 1,3-amino alcohols, 1,3-diols, or 3-hydroxy thioethers, respectively. researchgate.net

Strong nucleophiles generally attack the less substituted C2/C4 position of the oxetane ring under neutral or basic conditions. magtech.com.cn The reaction can also be catalyzed by Lewis or Brønsted acids, which can alter the regioselectivity. For instance, Mojtahedi et al. reported the efficient aminolysis of oxetanes with various amines using magnesium bromide as a catalyst under solvent-free conditions. researchgate.net Similarly, rhenium and other metal complexes have been used to catalyze the regioselective ring-opening with thiols. researchgate.net

In the context of this compound, reaction with a nitrogen nucleophile like morpholine (B109124) would be expected to yield 1-(morpholin-4-yl)-3-((2-bromo-4-fluorophenyl)methyl)propan-3-ol.

Table 2: Representative Ring-Opening Reactions with Heteroatom Nucleophiles

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxetane | Various Amines | MgBr₂ | β-Amino alcohol | researchgate.net |

| Phenyl oxetane | Lithium mercaptides | BF₃·OEt₂ | 3-Hydroxy thioether | researchgate.net |

| 3-Substituted oxetanes | 2-Mercaptobenzothiazole | Chiral Phosphoric Acid | Chiral 3-hydroxy thioether | researchgate.net |

Acid-Catalyzed Ring Opening Processes (Lewis and Brønsted Acid Activation)

Both Lewis and Brønsted acids can activate the oxetane ring towards nucleophilic attack by protonating or coordinating to the ring oxygen. utexas.eduillinois.edu This activation makes the ring carbons more electrophilic and facilitates cleavage of a C-O bond. This approach is particularly useful for reactions involving weaker nucleophiles. magtech.com.cn While 3,3-disubstituted oxetanes are noted for their relative stability, they remain susceptible to ring-opening under acidic conditions, which can sometimes occur via intramolecular pathways if a suitable internal nucleophile is present. nih.govnih.gov

Studies on fluoroalkylidene-oxetanes have shown that acid-catalyzed ring-opening with bromide ions can proceed efficiently. beilstein-journals.orgnih.gov In the presence of a weak nucleophile like methanol, an intramolecular ring-opening can become competitive if an internal ether oxygen is available. beilstein-journals.orgnih.gov For this compound, treatment with a strong acid like HBr would likely lead to the formation of 3-((2-bromo-4-fluorophenyl)methyl)-3-bromopropan-1-ol.

Radical Mediated Ring-Opening Reactions

While less common than polar mechanisms, radical-mediated ring-opening of oxetanes is an emerging field that provides alternative reaction pathways and regioselectivities. researchgate.netmagtech.com.cn These reactions involve the generation of a radical species which then undergoes ring cleavage.

Recent research has demonstrated cobalt-catalyzed methods, using vitamin B12, to generate alkyl radicals from oxetanes. researchgate.netchemrxiv.org This process involves the formation of an alkyl-cobalt intermediate, which then undergoes homolytic cleavage to produce a nucleophilic radical. researchgate.net Another approach utilizes zirconocene (B1252598) and photoredox catalysis to achieve radical ring-opening, selectively yielding the more-substituted alcohol products. thieme-connect.com These methods highlight the potential to functionalize the carbon skeleton in ways that are complementary to traditional nucleophilic additions. researchgate.net

Reactivity of the Bromo- and Fluoro-Substituted Phenyl Ring

The 2-bromo-4-fluorophenyl group of the molecule is a versatile platform for synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the order of reactivity for aryl halides is typically I > Br > Cl > F. rsc.org This pronounced difference means that the carbon-bromine bond in this compound is the primary site for oxidative addition to a Pd(0) catalyst, leaving the C-F bond intact under standard conditions. This allows for selective Suzuki-Miyaura coupling with various boronic acids to form biaryl structures, or Buchwald-Hartwig amination to form C-N bonds. wikipedia.orglibretexts.orgresearchgate.net

For example, a Suzuki-Miyaura reaction of this compound with phenylboronic acid, catalyzed by a palladium complex, would be expected to yield 3-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)oxetane.

Conversely, nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. libretexts.orglibretexts.org The 2-bromo-4-fluorophenyl ring lacks such strong activation. Furthermore, the reactivity trend for SNAr is often the reverse of cross-coupling (F > Cl > Br > I), favoring the displacement of fluoride (B91410). youtube.com However, due to the lack of sufficient activation on the ring, forcing SNAr conditions would be required for any substitution to occur, with the C-F bond being the more likely, albeit still challenging, site of attack.

Table 3: Representative Cross-Coupling Reactions on Bromo-Fluoro Aromatic Scaffolds

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura | 2-Chloro-5-phenylpyridine | rsc.org |

| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / Ligand | Buchwald-Hartwig | 2-Aminopyridines | researchgate.net |

Halogen Exchange Reactions

The bromine atom on the aromatic ring of this compound can be readily swapped for a metal, most commonly lithium, through a halogen-metal exchange reaction. This transformation is typically achieved at low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or t-butyllithium. masterorganicchemistry.com This process generates a highly reactive aryllithium intermediate. This intermediate can then be treated with a wide range of electrophiles to introduce new functional groups at the former site of the bromine atom. This method provides a powerful route to a diverse array of derivatives. masterorganicchemistry.com

Table 1: Potential Products from Halogen Exchange followed by Electrophilic Quench

| Electrophile | Reagent Example | Resulting Functional Group | Product Name |

| Proton Source | H₂O | -H | 3-(4-Fluorobenzyl)oxetane |

| Carbon Dioxide | CO₂ | -COOH | 2-(Oxetan-3-ylmethyl)-5-fluorobenzoic acid |

| Aldehyde | Formaldehyde (HCHO) | -CH₂OH | (2-(Oxetan-3-ylmethyl)-5-fluorophenyl)methanol |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | 3-(4-Fluoro-2-methylbenzyl)oxetane |

| Boronic Ester | Isopropyl pinacol (B44631) borate | -B(O-iPr)₂ | 3-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorobenzyl)oxetane |

Further Functionalization via Cross-Coupling Chemistry (e.g., Suzuki–Miyaura)

The aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds. organic-chemistry.org In this reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of complex biaryl structures and other conjugated systems. mdpi.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Base System (Example) | Product Name |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-((4'-Fluoro-[1,1'-biphenyl]-2-yl)methyl)oxetane |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-((4-Fluoro-2-(pyridin-3-yl)benzyl)oxetane |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-((4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)oxetane |

| Vinylboronic acid pinacol ester | Pd(CataCXium A) / TMSOK | 3-((4-Fluoro-2-vinylbenzyl)oxetane |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring of this compound via electrophilic attack is influenced by the directing effects of the existing substituents. Both the fluorine and bromine atoms are deactivating yet ortho-, para-directing. The oxetan-3-ylmethyl group is an alkyl substituent, which is weakly activating and also ortho-, para-directing.

Considering the positions on the ring:

Position 3: Ortho to bromine and meta to both fluorine and the benzyl (B1604629) group.

Position 5: Ortho to fluorine and meta to both bromine and the benzyl group.

Position 6: Para to bromine and ortho to the benzyl group.

Nucleophilic Aromatic Substitution (S_NAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). chemistry.coachlibretexts.org In this compound, both fluorine and bromine are potential leaving groups. The ring lacks strong activating groups (like -NO₂) for S_NAr, making such reactions challenging. The fluorine atom is para to the bromine, but there are no other strong electron-withdrawing groups to stabilize the necessary anionic Meisenheimer intermediate. libretexts.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution, with the more electronegative fluorine atom being the more probable leaving group.

Reactions at the Benzylic Position

The benzylic carbon—the CH₂ group directly attached to the benzene (B151609) ring—is a site of enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance. libretexts.orgchemistrysteps.com

Oxidation and Reduction Pathways

Oxidation: The benzylic methylene group is susceptible to oxidation by strong oxidizing agents. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions can oxidize the benzylic position. libretexts.orgchemistrysteps.com This reaction typically proceeds to form a carboxylic acid, cleaving the bond between the benzylic carbon and the adjacent carbon of the side chain. libretexts.org For this compound, this would lead to the formation of 2-bromo-4-fluorobenzoic acid, with the oxetane ring being cleaved off. Milder oxidation conditions might potentially yield the corresponding ketone, 2-bromo-4-fluorophenyl)(oxetan-3-yl)methanone, although controlling the oxidation at this stage can be difficult. mdpi.com

Reduction: The benzylic methylene group is already in a reduced state. Therefore, it is generally unreactive towards common reduction methods like catalytic hydrogenation or metal hydride reagents under standard conditions. These methods are typically used to reduce benzylic ketones to the methylene group. chemistry.coach

Homologation and Derivatization Reactions

The reactivity of the benzylic hydrogens allows for various derivatization reactions. pearson.com

Radical Halogenation: Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), it is possible to selectively brominate the benzylic position. libretexts.orgyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 3-((bromo(2-bromo-4-fluorophenyl)methyl)oxetane. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. khanacademy.org

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent or a strong non-nucleophilic base like lithium diisopropylamide (LDA), can deprotonate the benzylic position to form a resonance-stabilized benzylic anion. This anion can then act as a nucleophile, reacting with various electrophiles. For instance, reaction with an alkyl halide would result in a homologation reaction, extending the carbon chain at the benzylic position.

Table 3: Potential Derivatization Reactions at the Benzylic Position

| Reaction Type | Reagents | Intermediate | Product Example |

| Radical Bromination | NBS, AIBN (initiator) | Benzylic Radical | 3-((Bromo(2-bromo-4-fluorophenyl)methyl)oxetane |

| Alkylation via Anion | 1. n-BuLi 2. CH₃CH₂I | Benzylic Anion | 3-((1-(2-Bromo-4-fluorophenyl)propyl)oxetane |

| Oxidation (Ketone) | Mild Oxidant (e.g., IBX) | - | (2-Bromo-4-fluorophenyl)(oxetan-3-yl)methanone |

| Oxidation (Acid) | KMnO₄, H₃O⁺, heat | - | 2-Bromo-4-fluorobenzoic acid |

Structural and Conformational Analysis of 3 2 Bromo 4 Fluorobenzyl Oxetane

Influence of Oxetane (B1205548) Ring Strain on Molecular Conformation

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and substantially greater than that of a five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). beilstein-journals.org This inherent strain is a result of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org In its unsubstituted form, the oxetane molecule is not perfectly planar but exhibits a slight puckering, with a calculated puckering angle of 8.7° at 140 K. beilstein-journals.org

Table 1: Comparative Ring Strain and Puckering of Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | Puckering Angle (°) |

|---|---|---|---|

| Oxirane | 3 | 27.3 beilstein-journals.org | N/A (Planar) |

| Oxetane | 4 | 25.5 beilstein-journals.org | ~8.7 (unsubstituted) beilstein-journals.org |

Conformational Preferences of the Benzyl (B1604629) Substituent

The orientation of the 2-bromo-4-fluorobenzyl substituent relative to the oxetane ring is governed by a balance of steric and electronic effects. The bond connecting the benzyl group's methylene (B1212753) carbon to the C3 of the oxetane ring allows for rotation, leading to different possible conformers.

Studies on related 3-substituted oxetane ethers have shown that the steric demand of the oxetane ring influences the conformational preference of the substituent. rsc.org In the case of 3-aryl-3-alkoxy-oxetanes, X-ray crystallography revealed that the aryl ring is significantly twisted, approximately 80°, out of the O-C-CAr plane. rsc.org This significant twist minimizes steric hindrance between the substituent and the oxetane ring. For 3-(2-Bromo-4-fluorobenzyl)oxetane, similar rotational preferences would be expected. The molecule will likely adopt a conformation where the bulky benzyl group is positioned to minimize steric clashes with the puckered oxetane ring. Molecular mechanics calculations on similar benzyl-substituted heterocyclic systems indicate that the phenyl ring often prefers a pseudo-equatorial position in the energy-minimized half-chair conformation of the heterocycle. nih.gov This arrangement generally represents the lowest energy state.

Impact of Fluorine on Molecular Structure (e.g., Dihedral Angles)

The presence of a fluorine atom at the para-position and a bromine atom at the ortho-position of the benzyl ring introduces significant electronic and steric effects that modulate the molecule's structure. Fluorine substitution in π-conjugated systems like the benzyl group is known to influence intermolecular interactions and solid-state packing behavior. amanote.comherts.ac.uk

The high electronegativity of fluorine can alter the electron distribution within the aromatic ring and affect the bond lengths and angles. More importantly, it can influence the dihedral angles that define the benzyl group's orientation. Studies on fluorinated N-benzyl substituted diketopyrrolopyrroles have shown that isosteric replacement of hydrogen with fluorine can induce specific π-π stacking motifs. herts.ac.ukcore.ac.uk While this applies to intermolecular packing, the underlying electronic changes also affect intramolecular conformation. The fluorine atom can engage in non-covalent interactions, including hydrogen bonding, which can stabilize certain conformations. beilstein-journals.org The substitution can impact the rotational barrier around the CAr-CH₂ bond, potentially favoring a specific dihedral angle to optimize electrostatic interactions and minimize repulsion. The presence of the ortho-bromo substituent will add a significant steric component, likely forcing the benzyl ring to twist further to avoid clashing with the oxetane moiety.

Table 2: Potential Effects of Substituents on Benzyl Group Conformation

| Substituent | Position | Primary Effect | Potential Impact on Dihedral Angles |

|---|---|---|---|

| Bromine | Ortho (C2) | Steric Hindrance, Electronic Withdrawal | Increases twisting to avoid steric clash with the oxetane ring. |

Stereochemical Considerations and Enantiomeric Forms

The C3 carbon atom of the oxetane ring in this compound is a chiral center. It is bonded to four different groups: the oxetane oxygen (via C2 and C4), a hydrogen atom, and the 2-bromo-4-fluorobenzyl group. Consequently, this molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(2-Bromo-4-fluorobenzyl)oxetane and (S)-3-(2-Bromo-4-fluorobenzyl)oxetane.

The synthesis and separation of individual enantiomers of 3-substituted oxetanes are of significant interest in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.govorganic-chemistry.org Several methods have been developed for the enantioselective synthesis of chiral 3-substituted oxetanes. organic-chemistry.orgnih.gov One prominent strategy involves the enantioselective desymmetrization of prochiral 3-substituted oxetanes using chiral catalysts, such as chiral phosphoric acids, which can achieve high yields and excellent enantioselectivity (up to 99% ee). organic-chemistry.orgnih.govresearchgate.net Another approach is the catalytic asymmetric ring-opening of 3-substituted oxetanes to produce chiral products, which can then be used to access various chiral compounds. google.com The existence of these stable enantiomeric forms is a critical feature of the molecule's chemistry.

Applications in Advanced Chemical Synthesis

3-(2-Bromo-4-fluorobenzyl)oxetane as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis stems from the distinct reactivity of its constituent parts: the oxetane (B1205548) ring, the benzyl (B1604629) group, and the bromo-fluoro-substituted phenyl ring. The oxetane moiety, a four-membered cyclic ether, is a desirable feature in medicinal chemistry. beilstein-journals.orgnih.gov It can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, influencing the physicochemical properties of a molecule. beilstein-journals.orgnih.gov The strained nature of the oxetane ring also provides a thermodynamic driving force for ring-opening reactions, allowing for further functionalization. nih.gov

The 2-bromo-4-fluorobenzyl portion of the molecule offers multiple sites for synthetic modification. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. The fluorine atom can modulate the electronic properties of the aromatic ring and can be involved in specific interactions with biological targets. The benzyl C-H bonds can also be a site for functionalization through various C-H activation strategies.

The synthesis of oxetanes can be achieved through several methods, including intramolecular C-O bond-forming cyclizations (Williamson ether synthesis), magtech.com.cn [2+2] cycloadditions (Paternò-Büchi reaction), beilstein-journals.orgmagtech.com.cn and ring expansions of epoxides. magtech.com.cn The specific synthesis of this compound would likely involve the coupling of an appropriate oxetane precursor with a 2-bromo-4-fluorobenzyl halide or a related electrophile.

Derivatization for Complex Molecular Architectures

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of more complex molecular architectures. The bromine atom on the phenyl ring is a key site for derivatization. For instance, it can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions.

A hypothetical derivatization of this compound is presented in the table below, showcasing the versatility of the bromine handle for introducing molecular diversity.

| Reactant | Reaction Type | Reagents and Conditions | Product |

| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 3-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)oxetane |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100°C | N-(4-fluoro-2-((oxetan-3-yl)methyl)phenyl)aniline |

| Tributyl(vinyl)stannane | Stille Coupling | Pd(PPh₃)₄, LiCl, Toluene, 100°C | 3-((4-fluoro-2-vinylphenyl)methyl)oxetane |

The oxetane ring itself can undergo ring-opening reactions under acidic or nucleophilic conditions, providing access to a variety of acyclic structures with defined stereochemistry. researchgate.net This reactivity further expands the range of possible derivatives that can be generated from this building block.

Synthesis of Spirocyclic Systems and Fused Heterocycles incorporating Oxetane and Halogenated Aromatic Moieties

Spirocyclic and fused heterocyclic systems are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties. This compound can serve as a key precursor for the synthesis of such complex scaffolds.

The synthesis of spirocyclic oxetanes can be achieved through various methods, including the Paternò-Büchi reaction of cyclic ketones with alkenes organic-chemistry.org and the intramolecular cyclization of suitably functionalized precursors. mdpi.com In the case of this compound, the benzyl group could be functionalized to contain a nucleophile that could then displace a leaving group on the oxetane ring, or vice versa, to form a spirocyclic system.

Furthermore, the bromo-fluoro-phenyl moiety can be elaborated into a heterocyclic ring that is fused to the oxetane-containing side chain. For example, the bromine atom could be displaced by an intramolecular nucleophilic attack from a suitably positioned amine or alcohol to form a fused heterocyclic system. An example of a synthetic route to a spirocyclic oxetane-fused benzimidazole (B57391) has been reported, demonstrating the feasibility of constructing such complex architectures. mdpi.com

Role in Expanding Chemical Space for Synthetic Exploration

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. A key goal in modern drug discovery is to explore new regions of this space to identify novel bioactive compounds. The incorporation of underrepresented structural motifs, such as sp³-rich and conformationally restricted building blocks, is a powerful strategy for expanding accessible chemical space. ethz.ch

This compound contributes to this endeavor by combining a strained, polar oxetane ring with a functionalized aromatic system. This combination of features is not commonly found in commercially available screening libraries. The conformational rigidity of the oxetane ring and the defined substitution pattern on the aromatic ring provide a well-defined three-dimensional structure that can be used to probe specific binding pockets in biological targets. The ability to further derivatize this scaffold through the bromo and fluoro groups allows for the systematic exploration of the surrounding chemical space. The use of oxetanes as building blocks for fragment-based drug discovery is a testament to their value in exploring new chemical space. magtech.com.cn

Applications in Polymer Chemistry (e.g., Photo-curable Polymers and Oligomers)

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, a property that can be exploited in polymer chemistry. Cationic ring-opening polymerization of oxetanes can be initiated by photo-initiators, leading to the formation of polyethers. radtech.org This process is the basis for the development of photo-curable polymers and oligomers.

The synthesis of polymers with pendant oxetane groups has been reported, and these materials can undergo further reactions, such as cross-linking, to form robust networks. radtech.org Therefore, this compound could serve as a monomer for the synthesis of novel functional polymers with potential applications in coatings, adhesives, and advanced materials.

Strategic Role in Medicinal Chemistry Design and Discovery As a Molecular Scaffold

Oxetanes as Bioisosteres and Non-Classical Isosteres (e.g., for Carbonyl and Gem-Dimethyl Groups)

The oxetane (B1205548) motif has emerged as a valuable bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the molecule. nih.govacs.org This is particularly true for its role as a non-classical isostere for carbonyl and gem-dimethyl groups. nih.govacs.orgresearchgate.net

Pioneering work highlighted the potential of oxetanes to replace gem-dimethyl groups, which are often incorporated into drug candidates to block metabolic breakdown at specific C-H bonds. nih.govacs.org However, the gem-dimethyl group can unfavorably increase the lipophilicity of a compound. acs.org Oxetanes, particularly those with a 3,3-disubstitution pattern, offer a more polar alternative that can maintain or even improve metabolic stability while mitigating the increase in lipophilicity. nih.govacs.orgresearchgate.net

Similarly, oxetanes are considered effective surrogates for carbonyl groups. acs.orgresearchgate.net They share comparable hydrogen-bonding capabilities, dipole moments, and lone pair orientations with ketones. acs.org This structural and electronic mimicry allows oxetanes to be substituted for carbonyls to potentially improve metabolic stability, circumvent enzymatic degradation specific to carbonyls, enhance aqueous solubility, and increase the three-dimensionality of a molecule. nih.govacs.org The replacement of a carbonyl with an oxetane can lead to significant, and often beneficial, changes in a molecule's properties. ethz.ch

Impact on Molecular Design Principles

The incorporation of an oxetane ring, as seen in 3-(2-Bromo-4-fluorobenzyl)oxetane, significantly influences several key molecular design principles that are crucial for the development of successful drug candidates.

Oxetanes are valued for their ability to modulate the polarity of a molecule. nih.govacs.org The presence of the electronegative oxygen atom within the strained four-membered ring makes the oxetane a polar motif. nih.gov This increased polarity can lead to improved aqueous solubility, a critical property for drug absorption and distribution. nih.govresearchgate.net

Furthermore, the oxetane ring is an excellent hydrogen-bond acceptor. acs.orgnih.gov The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making it more available for hydrogen bonding than in other cyclic ethers. acs.orgnih.gov In fact, oxetanes can compete with many carbonyl functional groups, such as those in aliphatic ketones, aldehydes, and esters, in their ability to form hydrogen bonds. acs.orgnih.gov This hydrogen-bonding capacity is a key factor in the interaction of oxetane-containing molecules with their biological targets.

Modern drug discovery increasingly emphasizes the importance of molecules with a higher fraction of sp3-hybridized carbons, leading to greater three-dimensional (3D) character. nih.gov Such "non-flat" molecules often exhibit higher target selectivity and better pharmacokinetic and toxicity profiles. nih.gov The oxetane ring, with its three tetrahedral sp3-hybridized carbon atoms, is a prime example of a motif that enhances the sp3-richness and 3D topology of a molecule. nih.govacs.org

The incorporation of an oxetane can introduce a conformational "kink" or preference in an otherwise flexible aliphatic chain, favoring synclinal over antiplanar arrangements. researchgate.net This can lead to an increase in aqueous solubility and provides access to unexplored chemical space. nih.gov The defined 3D shape of the oxetane ring can also serve as a conformational lock, rigidifying the structure of a molecule, which can be beneficial for binding to a specific target. acs.orgnih.gov

The use of novel and validated molecular motifs like the oxetane ring can offer significant strategic advantages in the realm of intellectual property (IP). nih.gov As the oxetane scaffold has transitioned from an academic curiosity to a valuable tool in drug discovery, its incorporation can help create novel chemical entities that are patentable. nih.govacs.org By replacing more common functional groups with an oxetane, medicinal chemists can generate new molecular architectures that may fall outside the scope of existing patents, thereby securing new IP space. nih.govacs.org This is a crucial consideration for pharmaceutical companies seeking to protect their investments in research and development.

Fluorine as a Modulator in Bioactive Molecules

The presence of a fluorine atom in this compound also plays a critical role in modulating its potential biological activity. Fluorine is a widely used element in drug design due to its unique properties.

The introduction of fluorine into a bioactive molecule can significantly influence its binding affinity and selectivity for its target. nih.govresearchgate.net Due to its high electronegativity, fluorine can alter the electronic properties of a molecule, leading to stronger interactions with the target protein. mdpi.com These interactions can include electrostatic and hydrogen-bond interactions. benthamscience.combenthamdirect.comingentaconnect.com

The small size of the fluorine atom allows it to be incorporated into a molecule with minimal steric disruption, often mimicking a hydrogen atom while providing distinct electronic properties. benthamscience.comresearchgate.netnih.gov The substitution of hydrogen with fluorine on an aromatic ring, as in the 4-fluorobenzyl group of the title compound, can modulate the electronic nature of the ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. researchgate.net This can lead to increased binding affinity and, consequently, higher potency of the drug candidate. researchgate.netmdpi.com

Interactive Data Table

| Compound/Functional Group | Key Property | Impact on Molecular Design | References |

|---|---|---|---|

| Oxetane | Bioisostere for Carbonyl and Gem-Dimethyl Groups | Improves metabolic stability and aqueous solubility while managing lipophilicity. | nih.gov, acs.org, researchgate.net, researchgate.net |

| Oxetane | Polarity and Hydrogen-Bonding | Enhances aqueous solubility and provides a strong hydrogen-bond acceptor site for target interaction. | nih.gov, researchgate.net, acs.org, nih.gov |

| Oxetane | Sp3-Richness and 3D-Topology | Increases three-dimensionality, leading to potentially higher selectivity and better pharmacokinetic profiles. | nih.gov, acs.org, researchgate.net |

| Oxetane | Intellectual Property | Offers a novel and validated scaffold to create new, patentable chemical entities. | nih.gov, acs.org, acs.org |

| Fluorine | Binding Affinity and Selectivity | Modulates electronic properties to enhance interactions with the target, potentially increasing potency. | nih.gov, mdpi.com, researchgate.net |

Modulation of Metabolic Stability (e.g., susceptibility to microsomal epoxide hydrolase)

The incorporation of an oxetane ring, such as that in this compound, into drug candidates is a modern strategy in medicinal chemistry aimed at improving physicochemical properties. A key aspect of this strategy involves the modulation of a compound's metabolic stability. While oxetane rings are often introduced to enhance properties like solubility, they have been identified as substrates for human microsomal epoxide hydrolase (mEH), an enzyme known for hydrolyzing epoxides. nih.govresearchgate.net This discovery positions oxetanes as the first non-epoxide class of substrates for human mEH. nih.govresearchgate.net

The efficiency of this hydrolytic cleavage is not uniform and can be significantly modulated by subtle changes to the chemical structure in the immediate vicinity of the oxetane ring. nih.govresearchgate.net Several structural factors have been shown to influence the rate of mEH-catalyzed hydrolysis:

Proximity and Basicity of Nitrogen Atoms: A higher pKa of a nearby functional group, such as a benzylic nitrogen, and an increased distance between the oxetane ring and this nitrogen can lead to an improved reaction rate. nih.govresearchgate.net

Substitution on or near the Oxetane Ring: The presence of methyl groups on or near the oxetane ring can enhance the rate of hydrolysis. nih.govresearchgate.net

These findings are critical for the design of metabolically stable oxetane-containing molecules like this compound. By carefully tuning the electronic and steric properties of the substituents on the benzyl (B1604629) group and the oxetane ring itself, medicinal chemists can control the susceptibility to mEH-mediated metabolism. For instance, the electron-withdrawing fluorine atom and the bulky bromine atom on the benzyl ring of this compound would be expected to influence the rate of metabolic hydrolysis.

The table below summarizes the key determinants of mEH-mediated oxetane hydrolysis.

| Structural Feature | Impact on mEH Hydrolysis Rate | Reference |

| Higher pKa in vicinity of oxetane | Increases rate | nih.govresearchgate.net |

| Increased distance between oxetane and benzylic nitrogen | Increases rate | nih.govresearchgate.net |

| Methyl groups near or on the oxetane ring | Enhances rate | nih.govresearchgate.net |

Impact on Membrane Permeability and Distribution (e.g., Blood-Brain Barrier Penetration)

The ability of a therapeutic agent to cross cellular membranes, particularly the blood-brain barrier (BBB), is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov The physicochemical properties of a molecule, such as this compound, play a decisive role in its ability to permeate this barrier.

Small molecules can cross the BBB through passive diffusion or active transport mechanisms. nih.gov For passive diffusion, several characteristics are important, and they are often summarized by guidelines like Lipinski's Rule of Five. Key factors include:

Lipid Solubility: Higher lipid solubility generally favors BBB penetration. The introduction of the 2-bromo-4-fluorobenzyl group in this compound increases its lipophilicity.

Molecular Weight: Lower molecular weight is typically associated with better permeability.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is preferable for crossing the lipid-rich BBB. The oxetane ring itself is a polar feature, but it is less basic than more common nitrogen-containing heterocycles, which can be advantageous.

Charge: Neutral molecules or those with a permanent cationic charge often struggle to cross the BBB. rsc.org

The oxetane moiety in this compound serves as a "polar corner" that can improve aqueous solubility without significantly hindering membrane permeability, a common challenge in drug design. This balance is crucial for achieving sufficient concentration in the brain. However, the molecule could also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain and back into the bloodstream, thereby limiting CNS exposure. nih.gov

The table below outlines the key physicochemical properties influencing BBB penetration.

| Property | Favorable for BBB Penetration | Relevance to this compound | Reference |

| Lipid Solubility | High | The bromo- and fluoro-substituted benzyl group increases lipophilicity. | nih.gov |

| Molecular Weight | Low | Small molecule design aims to keep molecular weight down. | nih.gov |

| Hydrogen Bonding | Low | The oxetane offers a polar element without excessive hydrogen bonding capacity. | nih.gov |

| Efflux Transporter Recognition | Low | Avoidance of being a P-gp substrate is critical for brain accumulation. | nih.gov |

Design of Novel Molecular Scaffolds and Chemical Probes for Target Interaction

The this compound structure represents a valuable molecular scaffold for the development of novel chemical entities in drug discovery. rsc.orgchemrxiv.org Oxetanes are increasingly utilized as building blocks because they can confer improved drug-like properties upon lead compounds. nih.gov Their three-dimensional nature provides a vector for exiting a binding pocket into a solvent-exposed region, which can be exploited to fine-tune physicochemical properties.

The term "molecular scaffold" refers to a core chemical structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets. The this compound scaffold offers several points for chemical modification:

The Benzyl Ring: The bromine and fluorine atoms can be replaced with other substituents to modulate electronic properties and binding interactions. The bromine atom, in particular, can serve as a handle for further chemical reactions, such as cross-coupling reactions, to introduce more complex functionalities.

The Oxetane Ring: While the ring itself is a key feature, derivatives can be synthesized to alter its properties.

This scaffold is also suitable for the design of chemical probes . nih.gov Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that protein's function in a biological system. nih.govnih.gov The design and synthesis of such probes require a deep understanding of structure-activity relationships. mdpi.com For example, derivatives of this compound could be synthesized to systematically probe the binding pocket of a target enzyme or receptor. The bromo- and fluoro-substituents provide specific interaction points (e.g., halogen bonding) that can be explored in structure-based design.

The synthesis of libraries based on the oxetane scaffold has been a focus of modern medicinal chemistry, with efforts made to develop robust synthetic protocols that tolerate a wide range of chemical transformations. rsc.orgchemrxiv.org This allows for the creation of diverse sets of molecules for high-throughput screening and the identification of new therapeutic leads.

| Component of Scaffold | Potential for Modification | Purpose in Probe/Scaffold Design | Reference |

| 2-Bromo-4-fluorobenzyl group | Substitution of Br and F; modification of the aromatic ring. | Modulate binding affinity, selectivity, and pharmacokinetic properties. | mdpi.com |

| Oxetane Ring | Introduction of substituents on the ring. | Improve solubility, metabolic stability, and provide a 3D exit vector. | nih.govrsc.org |

| Bromine Atom | Use in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Attachment of larger or more complex chemical groups to explore target binding sites. |

Computational and Theoretical Investigations of 3 2 Bromo 4 Fluorobenzyl Oxetane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-(2-bromo-4-fluorobenzyl)oxetane, such calculations would provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.

The electronic structure is significantly influenced by the interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms on the benzyl (B1604629) ring and the electron-donating nature of the oxetane (B1205548) ring's oxygen atom. The bromine and fluorine atoms decrease the electron density of the aromatic ring, which in turn affects the electronic properties of the benzylic carbon attached to the oxetane.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are hypothetical and based on typical DFT calculations for similar organic molecules.

The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A larger gap, as predicted, suggests higher kinetic stability and lower chemical reactivity. The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the fluorine, bromine, and oxetane oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis using Molecular Mechanics and Dynamics

The flexibility of the bond linking the benzyl group to the oxetane ring allows for multiple conformations of this compound. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can identify the most stable, low-energy conformers and the energy barriers between them.

The oxetane ring itself is not planar but exists in a puckered conformation to relieve ring strain. acs.org The puckering of the ring and the rotational orientation of the benzyl group are the primary degrees of freedom. It is anticipated that the most stable conformers would minimize steric hindrance between the substituted benzyl group and the oxetane ring. MD simulations could further reveal the dynamic behavior of the molecule in solution, providing a more realistic picture of its conformational landscape over time.

Mechanistic Studies of Reaction Pathways (e.g., DFT studies for ring formation)

DFT studies are powerful tools for investigating reaction mechanisms at the atomic level. For this compound, a key reaction pathway of interest is the formation of the oxetane ring itself, which is often achieved via intramolecular cyclization. DFT calculations can model the transition states and intermediates of such reactions, providing activation energies and reaction thermodynamics. rsc.orgrsc.orgresearchgate.net

Another important reaction pathway to consider is the ring-opening of the oxetane, which can occur under acidic or nucleophilic conditions. rsc.orgrsc.orgnih.gov The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the benzyl substituent. Computational studies could predict whether a nucleophile would preferentially attack the C2 or C4 position of the oxetane ring.

Table 2: Predicted Activation Energies for Key Reaction Steps

| Reaction Step | Predicted Activation Energy (kcal/mol) |

| Oxetane Ring Formation (Intramolecular Cyclization) | 15 - 25 |

| Acid-Catalyzed Ring Opening | 10 - 20 |

Note: These values are hypothetical and represent typical ranges for such reactions.

In Silico Exploration of Chemical Space

The exploration of chemical space around this compound is crucial for drug discovery and materials science. In silico methods allow for the virtual generation and screening of large libraries of related compounds to identify molecules with desired properties. nih.govacs.org

By systematically modifying the substituents on the benzyl ring or the oxetane moiety, virtual libraries can be created. These libraries can then be screened for properties such as drug-likeness (adherence to Lipinski's rule of five), predicted biological activity against specific targets through molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This computational approach accelerates the discovery of new lead compounds while reducing the need for extensive experimental synthesis and testing. The oxetane motif, in particular, is often used in medicinal chemistry to improve properties like solubility and metabolic stability. nih.govacs.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings

Although specific research findings on 3-(2-Bromo-4-fluorobenzyl)oxetane are limited, a great deal can be inferred from the extensive research on its core structures. The oxetane (B1205548) motif is increasingly recognized for its ability to advantageously modify the physicochemical properties of molecules. acs.orgenamine.net It is a small, polar, three-dimensional ring that can significantly improve aqueous solubility, metabolic stability, and lipophilicity when incorporated into larger molecules. acs.orgenamine.netresearchgate.net The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, offering improved drug-like properties without a substantial increase in molecular weight. acs.orgrsc.org

The 2-bromo-4-fluorobenzyl moiety introduces functionalities that are critical in medicinal chemistry and organic synthesis. Halogen atoms, like bromine and fluorine, can enhance binding affinity to biological targets and improve metabolic stability. rsc.org The specific placement of bromine and fluorine on the benzene (B151609) ring influences the molecule's electronic properties and provides handles for further chemical modifications, such as cross-coupling reactions. researchgate.net The benzyl (B1604629) group itself provides a key structural scaffold. Therefore, the combination of these two moieties in one molecule suggests a building block with high potential for creating novel compounds with tailored properties.

| Component Moiety | Key Research Findings & Inferred Properties | Primary Application Area |

|---|---|---|

| Oxetane Ring | Improves aqueous solubility, metabolic stability, and lipophilicity. acs.orgenamine.net Acts as a stable, polar, three-dimensional scaffold. nih.gov Can serve as a bioisostere for gem-dimethyl and carbonyl groups. acs.org | Medicinal Chemistry, Drug Discovery nih.govnih.gov |

| Halogenated Benzyl Group | Bromine and fluorine atoms can enhance binding affinity and selectivity towards biological targets. Provides sites for further synthetic diversification via cross-coupling reactions. researchgate.net Influences conformational preferences of the molecule. rsc.org | Organic Synthesis, Medicinal Chemistry rsc.orgresearchgate.net |

Emerging Trends in Oxetane and Halogenated Benzyl Chemistry

The chemistry of oxetanes and halogenated aromatic compounds is dynamic and continually evolving. A significant trend is the increasing use of oxetanes in drug discovery programs to escape the "flat" world of traditional aromatic compounds and introduce more three-dimensionality, which is associated with higher target selectivity and better pharmacokinetic profiles. nih.gov The focus is shifting from simple 3-substituted oxetanes to more complex, multi-substituted rings, which presents new synthetic challenges. acs.org

For halogenated benzyl compounds, a major trend is the development of late-stage functionalization techniques. These methods allow for the introduction of halogen atoms into complex molecules at a late step in the synthesis, providing rapid access to a diverse range of analogues for structure-activity relationship studies. Furthermore, there is a growing interest in using ortho-halogenation to control molecular conformation, as the halogen can form intramolecular hydrogen bonds that lock the structure into a specific, biologically active shape. rsc.orgrsc.org The use of photoredox catalysis for the formation of C-C bonds involving halogenated pyridines and other azines is also an expanding area of research. researchgate.net

Another overarching trend is the push towards more sustainable and green chemistry. businessresearchinsights.com This includes developing catalytic methods that use earth-abundant metals, minimizing waste, and using more environmentally benign reagents and solvents for both oxetane synthesis and halogenation reactions. businessresearchinsights.comontosight.ai

Potential Avenues for Future Synthetic Method Development

Future synthetic efforts will likely focus on more efficient and versatile ways to construct molecules like this compound. Key areas for development include:

Novel Cyclization Strategies: While Williamson etherification is a classic method, new approaches are needed. magtech.com.cn This includes exploring transition-metal-catalyzed [2+2] cycloadditions and C-H bond oxidative cyclizations to build the oxetane ring with greater control over stereochemistry and substitution patterns. magtech.com.cnbeilstein-journals.org

Late-Stage Oxetane Installation: Developing methods to introduce the oxetane ring into a pre-existing, complex molecule is highly desirable but challenging. nih.gov Future research could focus on designing new oxetane-containing building blocks that are stable and reactive enough for late-stage coupling reactions.

Photochemical and Electrosynthetic Methods: Light-induced Paternò-Büchi reactions are a powerful way to form oxetane rings. beilstein-journals.orgorganic-chemistry.org Expanding the scope and improving the diastereoselectivity of these reactions, particularly using visible light photoredox catalysis, is a promising avenue. beilstein-journals.orgnews-medical.net

Deoxyfluorination and Halogenation: For the benzyl portion, developing more selective and milder fluorination and bromination reagents is crucial. chemrxiv.org Methods that allow for precise regiocontrol on the aromatic ring without affecting the oxetane moiety will be particularly valuable.

| Synthetic Approach | Description | Potential Impact |

|---|---|---|

| Catalytic [2+2] Cycloadditions | Using transition metals or N-heterocyclic carbenes to catalyze the formation of the oxetane ring from carbonyls and olefins. beilstein-journals.org | Improved atom economy and control over stereochemistry. |

| C-H Oxidative Cyclization | Forming the oxetane ring by directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials. magtech.com.cn | Increased efficiency and access to novel oxetane structures. |

| Visible-Light Photoredox Catalysis | Using light to drive reactions like Paternò-Büchi cycloadditions or late-stage halogenations under mild conditions. researchgate.netnews-medical.net | Access to previously difficult transformations and improved sustainability. |

| Late-Stage Functionalization | Introducing the oxetane or halogen moieties at the end of a synthetic sequence. nih.gov | Rapid generation of molecular libraries for screening. |

Exploration of New Applications in Chemical Biology and Material Science

The unique structural and electronic features of compounds like this compound make them attractive candidates for exploration in diverse scientific fields.

In chemical biology , the oxetane group's ability to improve solubility and metabolic stability makes it a valuable component for designing novel drug candidates and molecular probes. nih.govnih.gov The bromo-fluoro-benzyl unit can be used to fine-tune interactions with protein targets or serve as a reactive handle for bioconjugation. Molecules incorporating this scaffold could be explored as inhibitors for enzymes like kinases or as modulators of protein-protein interactions. nih.gov The presence of bromine also opens the door to developing radiolabeled ligands for use in positron emission tomography (PET) imaging.

In material science , the polarity of the oxetane ring and the electronic properties of the halogenated aromatic ring could be exploited to create new polymers and advanced materials. businessresearchinsights.comontosight.ai Oxetanes are known to undergo ring-opening polymerization to produce polyethers, and the properties of these polymers could be tuned by the functional groups on the benzyl substituent. Potential applications include high-performance coatings, adhesives, and materials with specific optical or dielectric properties. The fluorinated aromatic component could impart properties like thermal stability and hydrophobicity, making these materials suitable for demanding electronic or aerospace applications. businessresearchinsights.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromo-4-fluorobenzyl)oxetane, and how can experimental parameters be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition. For example, reacting 2-bromo-4-fluorobenzyl bromide with a preformed oxetane precursor (e.g., 3-hydroxymethyloxetane) under basic conditions (K₂CO₃/DMF) . Optimization involves controlling reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 oxetane:benzyl bromide). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromo-fluorobenzyl protons at δ 7.2–7.5 ppm; oxetane protons at δ 4.2–4.6 ppm) .

- X-ray Diffraction : Determines bond lengths (e.g., C–Br: ~1.89 Å; C–O in oxetane: ~1.45 Å) and ring puckering angles (~8–10°), critical for stability analysis .

- Elemental Analysis : Validates stoichiometry (expected C: ~47%, Br: ~20%, F: ~6%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use impervious gloves (nitrile), safety goggles, and fume hoods to avoid inhalation/contact. Store at 2–8°C in amber glass under inert gas (N₂/Ar). Waste disposal must follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do thermal stability and sensitivity profiles of this compound compare to analogous oxetane derivatives?

- Methodology :

- DSC/TGA : Evaluate decomposition onset (expected ~180–200°C) and enthalpy (ΔH ~150–200 kJ/mol) .

- Impact/Friction Sensitivity : Use BAM standards (impact: >40 J; friction: >360 N thresholds for "insensitive" classification) .

- Contradictions : Longer C–Br bonds may reduce thermal stability but improve insensitivity compared to nitro derivatives (e.g., 3-(nitromethylene)oxetane decomposes at 165°C with high sensitivity) .

Q. Can this compound serve as a monomer for high-performance polymers, and what copolymerization strategies are viable?

- Methodology :

- Cationic Ring-Opening Polymerization : Initiate with BF₃·OEt₂ at 25°C to form polyoxetanes. Monitor molecular weight (GPC; target Đ ~1.2) .

- Performance Metrics : Compare glass transition temperature (Tg) and tensile strength with poly(BAMO) or poly(NIMMO). Fluorine/bromo groups may enhance hydrophobicity and oxidative stability .

Q. How do computational predictions (e.g., detonation velocity, bond dissociation energy) align with experimental data for this compound?

- Methodology :

- DFT Calculations (Gaussian 16) : Estimate detonation velocity (D: ~6500–7000 m/s) and pressure (P: ~15–20 GPa) using CBS-4M. Compare with EXPLO5 simulations .

- Bond Dissociation Energy (BDE) : Calculate C–Br BDE (~250 kJ/mol) vs. C–NO₂ (~150 kJ/mol in nitro-oxetanes). Lower BDE may prioritize C–Br cleavage in decomposition .

- Data Gaps : Experimental SSRT (small-scale shock reactivity) testing is required to validate predicted insensitivity .

Q. What strategies address discrepancies between theoretical and experimental performance in halogenated oxetanes?

- Methodology :

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., Br···F contacts) that reduce sensitivity despite high calculated energies .

- Isomer Screening : Compare N1 vs. N2 isomers (if applicable) to resolve thermal stability outliers .

- Additive Formulations : Blend with inert plasticizers (e.g., dioctyl adipate) to mitigate sensitivity while retaining energy density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.